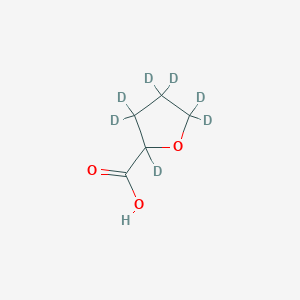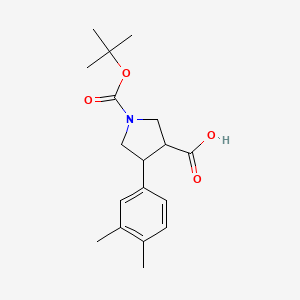
trans-1-(Tert-butoxycarbonyl)-4-(34-dimethylphenyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acide trans-1-(tert-butoxycarbonyl)-4-(3,4-diméthylphényl)pyrrolidine-3-carboxylique : est un composé organique synthétique qui appartient à la classe des dérivés de la pyrrolidine. Ces composés sont souvent utilisés dans divers domaines de la chimie et de la biologie en raison de leurs propriétés structurales et de leur réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide trans-1-(tert-butoxycarbonyl)-4-(3,4-diméthylphényl)pyrrolidine-3-carboxylique implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend :
Formation du cycle pyrrolidine : Cela peut être réalisé par des réactions de cyclisation impliquant des matières premières appropriées.
Introduction du groupe tert-butoxycarbonyl (Boc) : Cette étape implique souvent l’utilisation d’anhydride Boc en présence d’une base.
Fixation du groupe diméthylphényle : Cela peut être fait par diverses réactions de couplage, telles que le couplage de Suzuki ou de Heck.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela inclut l’utilisation de réacteurs à flux continu, le criblage à haut débit des conditions de réaction et l’automatisation pour garantir la cohérence et l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, souvent en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des réactifs tels que l’hydrure de lithium et d’aluminium ou du gaz hydrogène en présence d’un catalyseur.
Substitution : Diverses réactions de substitution peuvent se produire, en particulier sur le cycle aromatique, en utilisant des réactifs comme les halogènes ou les agents nitrants.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome.
Réduction : Hydrure de lithium et d’aluminium, gaz hydrogène avec un catalyseur.
Substitution : Halogènes, agents nitrants.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
Chimie
En chimie, l’acide trans-1-(tert-butoxycarbonyl)-4-(3,4-diméthylphényl)pyrrolidine-3-carboxylique peut être utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet diverses fonctionnalisations, ce qui le rend précieux en synthèse organique.
Biologie
En recherche biologique, ce composé pourrait être utilisé pour étudier les interactions enzymatiques ou comme ligand dans des études de liaison aux récepteurs. Ses caractéristiques structurales pourraient en faire un candidat pour le développement de médicaments ou des essais biochimiques.
Médecine
En médecine, les dérivés des composés pyrrolidiniques sont souvent explorés pour leurs effets thérapeutiques potentiels. Ce composé pourrait être étudié pour ses propriétés pharmacologiques et son potentiel en tant que candidat médicament.
Industrie
Dans le secteur industriel, ce composé pourrait être utilisé dans la production de produits chimiques de spécialité, de polymères, ou comme intermédiaire dans la synthèse d’autres composés précieux.
Mécanisme D'action
Le mécanisme d’action de l’acide trans-1-(tert-butoxycarbonyl)-4-(3,4-diméthylphényl)pyrrolidine-3-carboxylique dépendrait de son application spécifique. En général, il pourrait interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, influençant les voies biochimiques. Des études détaillées seraient nécessaires pour élucider son mécanisme exact.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide trans-1-(tert-butoxycarbonyl)-4-phénylpyrrolidine-3-carboxylique
- Acide trans-1-(tert-butoxycarbonyl)-4-(2,4-diméthylphényl)pyrrolidine-3-carboxylique
- Acide cis-1-(tert-butoxycarbonyl)-4-(3,4-diméthylphényl)pyrrolidine-3-carboxylique
Unicité
Comparé à des composés similaires, l’acide trans-1-(tert-butoxycarbonyl)-4-(3,4-diméthylphényl)pyrrolidine-3-carboxylique pourrait présenter une réactivité ou des propriétés de liaison uniques en raison du positionnement spécifique de ses groupes fonctionnels. Cela pourrait le rendre particulièrement précieux dans certaines applications synthétiques ou de recherche.
Propriétés
Formule moléculaire |
C18H25NO4 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
4-(3,4-dimethylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H25NO4/c1-11-6-7-13(8-12(11)2)14-9-19(10-15(14)16(20)21)17(22)23-18(3,4)5/h6-8,14-15H,9-10H2,1-5H3,(H,20,21) |
Clé InChI |
DMCRUTZKEGHDTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


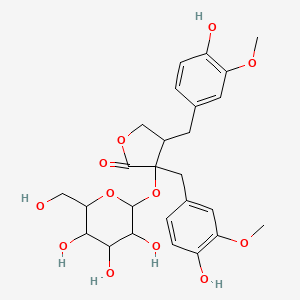




![7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B12309088.png)
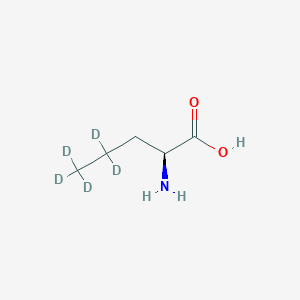

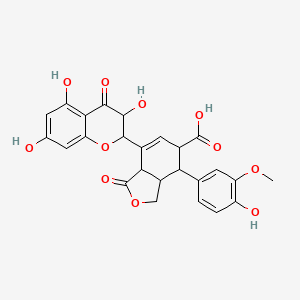
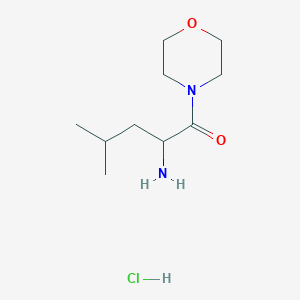

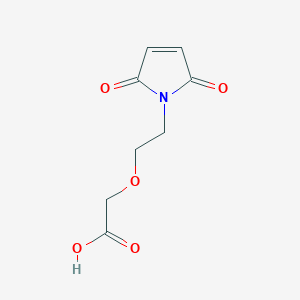
![Cis-tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B12309123.png)
